![molecular formula C13H14F3NO B13156977 5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)
5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethoxy group imparts distinct characteristics, making it valuable in medicinal chemistry, materials science, and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the introduction of the trifluoromethoxy group into the indole framework. This can be achieved through various methods, including:
Trifluoromethoxylation Reagents: Recent advances have led to the development of innovative reagents that facilitate the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible.
Photoredox Catalysis: The application of a photoredox catalyst and visible light irradiation has been shown to produce azidotrifluoromethoxylated products with good yields.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis routes to achieve higher yields and purity. The use of advanced trifluoromethoxylation reagents and photoredox catalysis are promising approaches for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research:
Biology: Its unique properties make it a valuable tool in biological studies, including enzyme inhibition and protein interaction studies.
Industry: In the materials science field, the compound is used in the development of advanced materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid: Another compound with a trifluoromethoxy group, used in similar applications.
5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid: A fluorinated indole derivative with distinct properties.
Uniqueness
5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the design of novel pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C13H14F3NO |
|---|---|
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
5-(trifluoromethoxy)spiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)18-9-3-4-11-10(7-9)12(8-17-11)5-1-2-6-12/h3-4,7,17H,1-2,5-6,8H2 |
Clave InChI |
ZBSUNYLEMWEDHC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CNC3=C2C=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


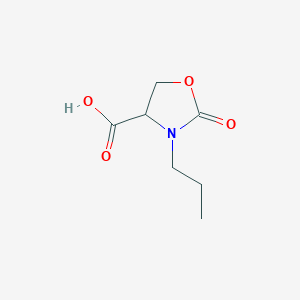

![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
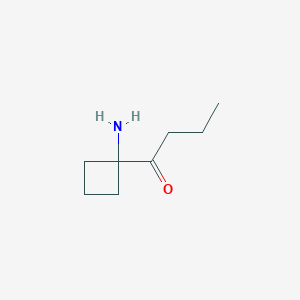
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
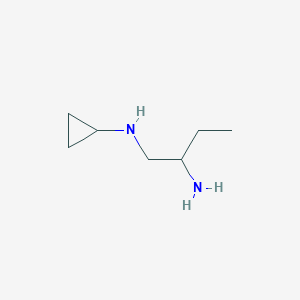
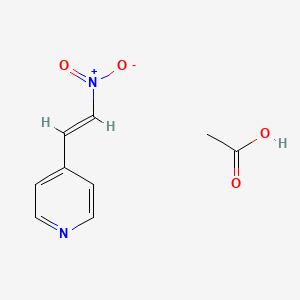
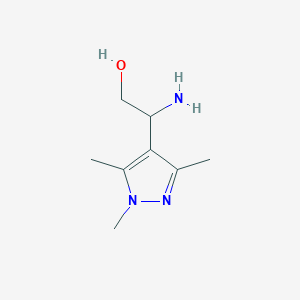
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)



